
1H-Benzimidazole,2-ethenyl-5-methoxy-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazoles are characterized by a benzene ring fused to an imidazole ring, and they have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- can be achieved through various synthetic routes. One common method involves the reaction of ortho-phenylenediamine with appropriate aldehydes or ketones under acidic conditions. The reaction typically proceeds through a cyclization process, forming the benzimidazole core . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Benzimidazole derivatives are studied for their potential as enzyme inhibitors and their ability to interact with biological macromolecules.
Industry: Benzimidazoles are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological processes, leading to therapeutic effects such as anticancer activity . The presence of functional groups on the benzimidazole core can modulate its binding affinity and specificity for different targets.
Comparison with Similar Compounds
1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- can be compared with other similar compounds, such as:
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for the treatment of acid-related disorders.
2-Substituted Benzimidazoles: These compounds have been reported for their antibacterial and antifungal activities.
The uniqueness of 1H-Benzimidazole, 2-ethenyl-5-methoxy-1-methyl- lies in its specific structural features and the resulting biological activities
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-ethenyl-5-methoxy-1-methylbenzimidazole |
InChI |
InChI=1S/C11H12N2O/c1-4-11-12-9-7-8(14-3)5-6-10(9)13(11)2/h4-7H,1H2,2-3H3 |
InChI Key |
ZONRBWXBMNASSS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


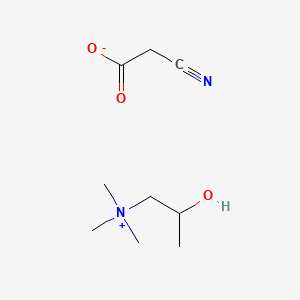
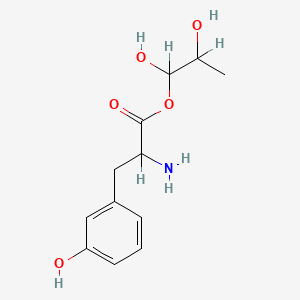
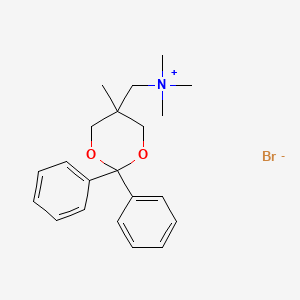
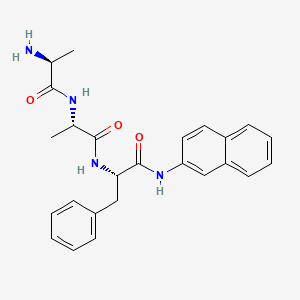
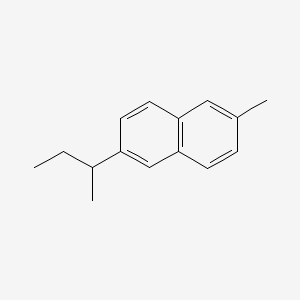
![Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt](/img/structure/B13768574.png)
![2-[2-(dimethylamino)-2-oxoethoxy]-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B13768576.png)
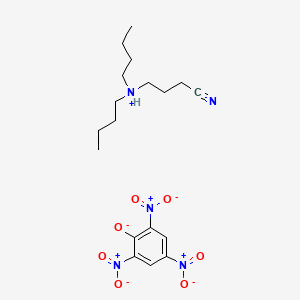
![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

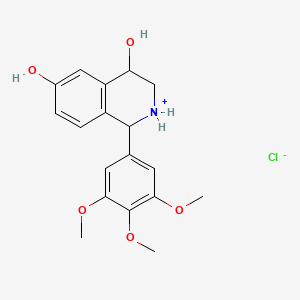
![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
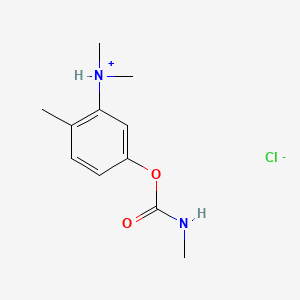
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
